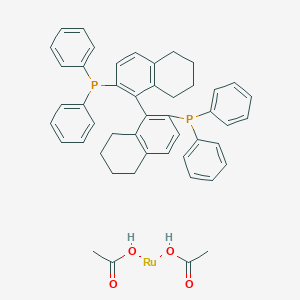
(S)-Ru(OAc)2(H8-BINAP)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ru(OAc)2(H8-BINAP) is a ruthenium-based complex that incorporates the chiral ligand (S)-H8-BINAP. This compound is widely used in asymmetric catalysis, particularly in hydrogenation reactions. The chiral ligand (S)-H8-BINAP, or (S)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl, provides the necessary chirality for enantioselective transformations.
Mecanismo De Acción
Target of Action
The primary targets of these compounds are unsaturated carboxylic acids . They interact with these acids in the presence of hydrogen to facilitate asymmetric hydrogenation reactions .
Mode of Action
The (S)-Ru(OAc)2(H8-BINAP) and ®-Ru(OAc)2(H8-BINAP) compounds act as catalysts in the hydrogenation of unsaturated carboxylic acids . They interact with the target molecules and facilitate the addition of hydrogen atoms to the unsaturated bonds, resulting in the formation of new compounds .
Biochemical Pathways
The compounds are involved in the biochemical pathway of asymmetric hydrogenation . This process results in the formation of chiral molecules, which are important in many biological systems and pharmaceutical applications .
Pharmacokinetics
Their effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .
Result of Action
The result of the action of these compounds is the production of chiral molecules through the asymmetric hydrogenation of unsaturated carboxylic acids . These chiral molecules have a wide range of applications, particularly in the pharmaceutical industry, where they can be used to create drugs with specific desired effects .
Action Environment
The action of these compounds can be influenced by various environmental factors. For example, the temperature and pressure of the reaction environment can affect the rate and efficiency of the hydrogenation process . Additionally, the presence of other substances in the reaction mixture can also influence the effectiveness of these compounds as catalysts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (S)-Ru(OAc)2(H8-BINAP) typically involves the coordination of (S)-H8-BINAP to a ruthenium precursor. One common method is to react (S)-H8-BINAP with ruthenium(II) acetate dimer in the presence of a suitable solvent such as ethanol or toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the ruthenium complex.
Industrial Production Methods
Industrial production of (S)-Ru(OAc)2(H8-BINAP) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ru(OAc)2(H8-BINAP) primarily undergoes catalytic reactions, including:
Hydrogenation: It catalyzes the hydrogenation of unsaturated carboxylic acids, alkenes, and ketones.
Asymmetric Hydrogenation: The chiral nature of (S)-H8-BINAP allows for enantioselective hydrogenation, producing chiral products with high enantiomeric excess.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H2) is commonly used as the reducing agent. The reaction is typically carried out under elevated pressure (e.g., 50-100 psi) and moderate temperatures (e.g., 25-50°C).
Solvents: Ethanol, toluene, and other organic solvents are often used to dissolve the substrates and the catalyst.
Major Products
Hydrogenation of Unsaturated Carboxylic Acids: Produces saturated carboxylic acids.
Asymmetric Hydrogenation of Alkenes: Produces chiral alkanes with high enantiomeric purity.
Aplicaciones Científicas De Investigación
(S)-Ru(OAc)2(H8-BINAP) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of chiral molecules, which are important in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: Employed in the synthesis of biologically active compounds, including natural products and drug candidates.
Medicine: Utilized in the production of chiral drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.
Industry: Applied in the large-scale production of chiral intermediates and active pharmaceutical ingredients (APIs).
Comparación Con Compuestos Similares
Similar Compounds
(S)-BINAP: Another chiral ligand used in asymmetric catalysis, but with a different hydrogenation efficiency and selectivity.
®-H8-BINAP: The enantiomer of (S)-H8-BINAP, used for producing the opposite enantiomer of chiral products.
(S)-T-BINAP: A modified version of BINAP with tert-butyl groups, offering different steric and electronic properties.
Uniqueness
(S)-Ru(OAc)2(H8-BINAP) is unique due to its high enantioselectivity and efficiency in hydrogenation reactions. The octahydro modification of BINAP (H8-BINAP) provides enhanced stability and reactivity compared to the parent BINAP ligand. This makes (S)-Ru(OAc)2(H8-BINAP) a preferred choice for synthesizing chiral molecules with high enantiomeric excess.
Propiedades
Número CAS |
374067-51-3 |
|---|---|
Fórmula molecular |
C48H48O4P2Ru+2 |
Peso molecular |
851.9 g/mol |
Nombre IUPAC |
[1-(2-diphenylphosphaniumyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C44H40P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-12,19-26,29-32H,13-18,27-28H2;2*1H3,(H,3,4);/q;;;+2 |
Clave InChI |
HZRBASMTZGJUJU-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)[PH+](C5=CC=CC=C5)C6=CC=CC=C6)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |
Pictogramas |
Irritant |
Sinónimos |
(OC-6-22)-Bis(acetato-κO,κO’)[[(1R)-5,5’,6,6’,7,7’,8,8’-octahydro[1,1’-binaphthalene]-2,2’-diyl]bis[diphenylphosphine-κP]]ruthenium; (R)-Ru(OAc)2(H8-BINAP) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















